Unii-M7ias8PR23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-38063 is a novel aryl piperazine compound that has been identified as a selective antagonist for the alpha-1a adrenergic receptor subtype. This compound has shown potential in treating benign prostatic hyperplasia by selectively targeting the alpha-1a adrenergic receptors in the prostate, thereby reducing symptoms without causing significant side effects associated with vascular alpha-1 adrenergic receptor blockade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RWJ-38063 involves several key steps:
Alkylation of N-(2-isopropoxyphenyl)piperazine: This step involves the reaction of N-(2-isopropoxyphenyl)piperazine with N-(2-bromoethyl)phthalimide to form an intermediate compound.
Removal of the Phthaloyl Group: The intermediate compound is then treated with methylhydrazine to remove the phthaloyl group, yielding the intermediate amine.
Alkylation of Delta-Valerolactam: Delta-valerolactam is alkylated with tert-butyl bromoacetate in the presence of sodium hydride to form another intermediate.
Cleavage of the Tert-Butyl Ester: The tert-butyl ester is cleaved using trifluoroacetic acid to produce 2-(2-oxopiperidin-1-yl)acetic acid.
Coupling Reaction: Finally, the intermediate amine is coupled with 2-(2-oxopiperidin-1-yl)acetic acid to form RWJ-38063.
Chemical Reactions Analysis
RWJ-38063 undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: RWJ-38063 can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
Chemistry: It serves as a model compound for studying selective alpha-1a adrenergic receptor antagonists.
Biology: Research has focused on its interactions with adrenergic receptors and its effects on cellular signaling pathways.
Medicine: The primary application of RWJ-38063 is in the treatment of benign prostatic hyperplasia. Its selective action on alpha-1a adrenergic receptors makes it a promising candidate for reducing urinary symptoms without significant cardiovascular side effects.
Industry: RWJ-38063’s synthesis and production methods are of interest in the pharmaceutical industry for developing new therapeutic agents
Mechanism of Action
RWJ-38063 exerts its effects by selectively binding to and antagonizing the alpha-1a adrenergic receptors. This action inhibits the binding of endogenous agonists like norepinephrine, leading to relaxation of smooth muscle in the prostate and bladder neck. The molecular targets involved include the alpha-1a adrenergic receptors, and the pathways affected are primarily those related to adrenergic signaling .
Comparison with Similar Compounds
RWJ-38063 is compared with other similar compounds such as RWJ-68141, RWJ-68157, and RWJ-69736. These compounds also target the alpha-1a adrenergic receptors but differ in their selectivity and potency. For instance, RWJ-69736 has shown higher potency in isolated prostate tissue assays compared to RWJ-38063. RWJ-38063 is noted for its higher uroselectivity, making it a unique candidate for treating benign prostatic hyperplasia with fewer cardiovascular side effects .
Properties
CAS No. |
216252-56-1 |
---|---|
Molecular Formula |
C22H34N4O3 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H34N4O3/c1-18(2)29-20-8-4-3-7-19(20)25-15-13-24(14-16-25)12-10-23-21(27)17-26-11-6-5-9-22(26)28/h3-4,7-8,18H,5-6,9-17H2,1-2H3,(H,23,27) |
InChI Key |
IIRJWNCOXHFIBK-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCC3=O |
Synonyms |
RWJ 38063 RWJ-38063 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.